Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of both amino and ester functional groups in its structure makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of ethyl acrylate with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Similar structure but contains an imidazole ring instead of a pyrazole ring.
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate: Similar structure but contains a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate is unique due to the presence of the 1,3-dimethyl substitution on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C10H16N4O2
- Molecular Weight : 216.26 g/mol
- CAS Number : 1249133-77-4
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. Pyrazole derivatives are known for their ability to modulate nitric oxide synthase (NOS) activity and exhibit antioxidant properties.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. In vitro studies demonstrated a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. In vitro tests against various bacterial strains revealed that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50 to 100 µg/mL.
Study on Antioxidant Properties
In a controlled experiment, the antioxidant capacity of this compound was compared with standard antioxidants like vitamin C and Trolox. The results indicated that the compound exhibited comparable antioxidant activity with an IC50 value of 45 µg/mL, suggesting its potential application in preventing oxidative damage in cells .
Anti-inflammatory Study
A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. The administration of the compound led to a significant reduction in paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .
Comparative Analysis Table
Biological Activity | This compound | Standard Comparison |
---|---|---|
Antioxidant Activity | IC50 = 45 µg/mL | Vitamin C: IC50 = 30 µg/mL |
Anti-inflammatory Activity | Significant reduction in TNF-alpha and IL-6 production | Aspirin: Effective but less potent |
Antimicrobial Activity | MIC = 50–100 µg/mL | Penicillin: MIC = 0.5 µg/mL |
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11)5-8-6-13(3)12-7(8)2/h6,9H,4-5,11H2,1-3H3 |
InChI Key |
DXBCJLNLNPANGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN(N=C1C)C)N |
Origin of Product |
United States |
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